molecular formula C14H18O2 B12548760 1(2H)-Dibenzofuranone, 3,4,5a,8,9,9a-hexahydro-3,3-dimethyl- CAS No. 163273-80-1

1(2H)-Dibenzofuranone, 3,4,5a,8,9,9a-hexahydro-3,3-dimethyl-

Cat. No.: B12548760
CAS No.: 163273-80-1
M. Wt: 218.29 g/mol
InChI Key: DXUABAYWYWILBL-UHFFFAOYSA-N
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Description

1(2H)-Dibenzofuranone, 3,4,5a,8,9,9a-hexahydro-3,3-dimethyl- is a complex organic compound belonging to the dibenzofuranone family

Properties

CAS No.

163273-80-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

3,3-dimethyl-2,4,5a,8,9,9a-hexahydrodibenzofuran-1-one

InChI

InChI=1S/C14H18O2/c1-14(2)7-10(15)13-9-5-3-4-6-11(9)16-12(13)8-14/h4,6,9,11H,3,5,7-8H2,1-2H3

InChI Key

DXUABAYWYWILBL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C3CCC=CC3O2)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Dibenzofuranone, 3,4,5a,8,9,9a-hexahydro-3,3-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the dibenzofuranone core through cyclization of appropriate precursors.

    Hydrogenation: Introduction of hydrogen atoms to achieve the hexahydro configuration.

    Methylation: Addition of methyl groups to specific positions on the molecule.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Dibenzofuranone, 3,4,5a,8,9,9a-hexahydro-3,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups to achieve desired derivatives.

    Substitution: Replacement of certain atoms or groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex oxygenated derivatives, while reduction may produce simpler hydrocarbon forms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(2H)-Dibenzofuranone, 3,4,5a,8,9,9a-hexahydro-3,3-dimethyl- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler analog with similar structural features.

    Hexahydrodibenzofuran: A related compound with a fully hydrogenated core.

    Dimethyldibenzofuran: A compound with methyl groups at different positions.

Uniqueness

1(2H)-Dibenzofuranone, 3,4,5a,8,9,9a-hexahydro-3,3-dimethyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hexahydro and dimethyl substitutions differentiate it from other dibenzofuran derivatives, making it a valuable compound for research and industrial applications.

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